Octamethyl 5,5',5'',5'''-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate
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Overview
Description
Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate is an organic compound with the molecular formula C73H52O16 and a molecular weight of 1185.18 g/mol . This compound is known for its high thermal stability, solvent resistance, and photostability . It is primarily used as a research chemical in various scientific fields.
Preparation Methods
The synthesis of Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate involves a multi-step process. One common method includes the reaction of dibromobenzene with ethynedicarboxylate under basic conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and diagnostic agents.
Mechanism of Action
The mechanism of action of Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate can be compared with other similar compounds, such as:
Tetraphenylethylene derivatives: These compounds share structural similarities and are used in similar applications, such as in the development of advanced materials.
Polyphenyleneethynylene derivatives: These compounds also exhibit high thermal stability and are used in the synthesis of polymers and advanced materials.
The uniqueness of Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C73H52O16 |
---|---|
Molecular Weight |
1185.2 g/mol |
IUPAC Name |
dimethyl 5-[2-[4-[tris[4-[2-[3,5-bis(methoxycarbonyl)phenyl]ethynyl]phenyl]methyl]phenyl]ethynyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C73H52O16/c1-82-65(74)53-33-49(34-54(41-53)66(75)83-2)13-9-45-17-25-61(26-18-45)73(62-27-19-46(20-28-62)10-14-50-35-55(67(76)84-3)42-56(36-50)68(77)85-4,63-29-21-47(22-30-63)11-15-51-37-57(69(78)86-5)43-58(38-51)70(79)87-6)64-31-23-48(24-32-64)12-16-52-39-59(71(80)88-7)44-60(40-52)72(81)89-8/h17-44H,1-8H3 |
InChI Key |
KHJHSOCUJJYWFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C#CC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)(C5=CC=C(C=C5)C#CC6=CC(=CC(=C6)C(=O)OC)C(=O)OC)C7=CC=C(C=C7)C#CC8=CC(=CC(=C8)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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